molecular formula C9H15N3O B1439661 5-amino-2-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 1199215-98-9

5-amino-2-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B1439661
CAS No.: 1199215-98-9
M. Wt: 181.23 g/mol
InChI Key: RTDUYRANRMHFGD-UHFFFAOYSA-N
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Description

5-amino-2-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one: is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.24 g/mol This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with an amino group and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination to introduce the amino group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolone ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the amino group .

Scientific Research Applications

Chemistry: In chemistry, 5-amino-2-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents .

Medicine: In medicine, derivatives of this compound are explored for their potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 5-amino-2-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazolone ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 5-amino-2-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for creating derivatives with tailored properties for specific applications .

Properties

IUPAC Name

5-amino-2-cyclohexyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c10-8-6-9(13)12(11-8)7-4-2-1-3-5-7/h6-7,11H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDUYRANRMHFGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-2-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 2
5-amino-2-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 3
5-amino-2-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 4
5-amino-2-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 5
5-amino-2-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 6
5-amino-2-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one

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